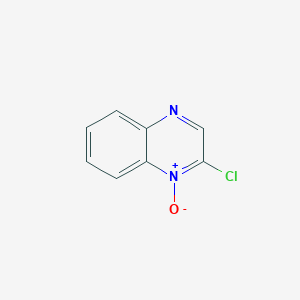

2-Chloroquinoxaline-1-oxide

Cat. No. B8673523

M. Wt: 180.59 g/mol

InChI Key: BLJRCNDVGFSQOX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03971725

Procedure details

1 gram mole of quinoxaline (130 g.) is oxidized by treatment with 3150 milliliters of a 1.2 molar solution of peracetic acid in acetic anhydride, according to the method of Landquist, reported in the Journal of the Chemical Society at page 2816 (1953). The product, quinoxaline-1,4-dioxide, having a melting point of between 241.5° and 242.0°C. (with decomposition), is obtained in 50-60% yield. It is reacted with 530 grams of benzenesulfonyl chloride at a temperature of 25°C. for 1 to 12 hours and the resulting grey-green solid product is treated with 440 milliliters of a 10% aqueous solution of sodium bicarbonate, to produce 2-chloroquinoxaline-1-oxide. The product obtained has a melting point of 115°-116°C. after crystallization from cyclohexane or methanol. It is obtained in approximately 60% yield. The method for this reaction is reported in the Journal of General Chemistry, V.S.S.R., volume 34, page 2836 (1964 ).

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

peracetic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Yield

50%

Identifiers

|

REACTION_CXSMILES

|

N1C2C(=CC=CC=2)N=CC=1.C(OO)(=O)C.[N+:16]1([O-:27])[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[N+:19]([O-])=[CH:18][CH:17]=1.C1(S([Cl:37])(=O)=O)C=CC=CC=1.C(=O)(O)[O-].[Na+]>C(OC(=O)C)(=O)C>[Cl:37][C:17]1[CH:18]=[N:19][C:20]2[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=2)[N+:16]=1[O-:27] |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

130 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=NC2=CC=CC=C12

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

peracetic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OO

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+]1(=CC=[N+](C2=CC=CC=C12)[O-])[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

530 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)S(=O)(=O)Cl

|

Step Six

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is obtained in 50-60% yield

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=[N+](C2=CC=CC=C2N=C1)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 50% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |